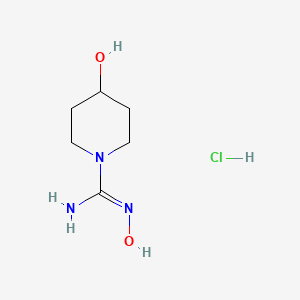amine](/img/structure/B13449324.png)
(2-Bromo-2,2-difluoroethyl)[(4-methoxyphenyl)methyl](prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is a complex organic compound that features a combination of bromine, fluorine, methoxyphenyl, and propynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 2-Bromo-2,2-difluoroethyl group: This can be achieved by reacting 2,2-difluoroethanol with bromine in the presence of a suitable catalyst.
Introduction of the 4-methoxyphenyl group: This step involves the reaction of 4-methoxybenzyl chloride with the previously formed intermediate.
Attachment of the prop-2-yn-1-yl group: The final step involves the reaction of the intermediate with propargylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Azide or cyanide substituted products.
Aplicaciones Científicas De Investigación
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-2,2-difluoroethyl)(4-methoxyphenyl)methylamine
- (2-Bromo-2,2-difluoroethyl)(4-hydroxyphenyl)methylamine
- (2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine
Uniqueness
(2-Bromo-2,2-difluoroethyl)(4-methoxyphenyl)methylamine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of these halogens with the methoxyphenyl and propynyl groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H14BrF2NO |
|---|---|
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
N-(2-bromo-2,2-difluoroethyl)-N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H14BrF2NO/c1-3-8-17(10-13(14,15)16)9-11-4-6-12(18-2)7-5-11/h1,4-7H,8-10H2,2H3 |
Clave InChI |
BDXAGTHAYIQEOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC#C)CC(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


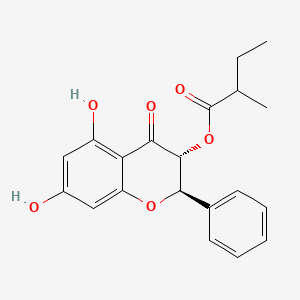

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
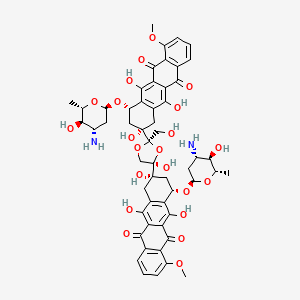
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
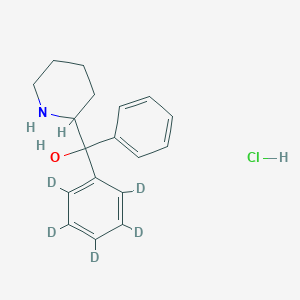
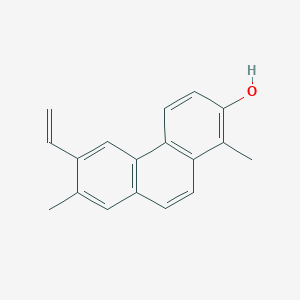
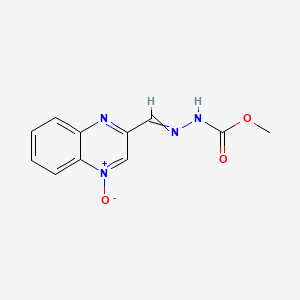
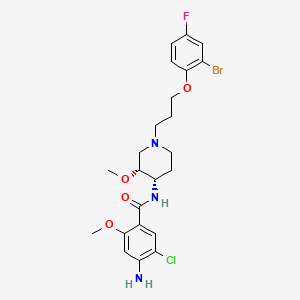
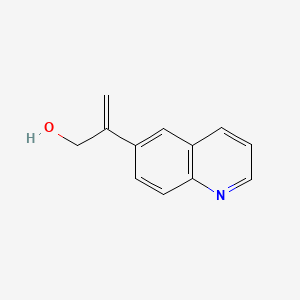

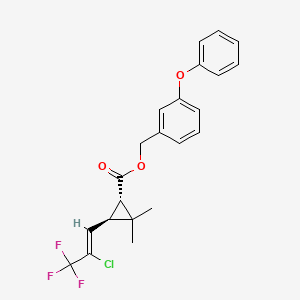
![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
